A handful of studies focus on the synthesis and characterization of 4-Aminoisoindolin-1-one itself. These studies explore different methodologies for its preparation and report on its physical and chemical properties, such as its melting point, spectral data, and solubility [].
Limited research suggests potential applications of 4-Aminoisoindolin-1-one in various fields:
4-Aminoisoindolin-1-one is an organic compound with the molecular formula C₈H₈N₂O. It features an isoindoline structure, characterized by a fused benzene and pyrrole ring, with an amino group at the fourth position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Research indicates that 4-Aminoisoindolin-1-one exhibits significant biological activity. It has been investigated for:
Several synthetic routes have been developed to produce 4-Aminoisoindolin-1-one:
These methods highlight the versatility of synthetic approaches available for obtaining this compound .
4-Aminoisoindolin-1-one has several applications, particularly in:
Interaction studies of 4-Aminoisoindolin-1-one with various biological targets have been conducted, revealing insights into its mechanism of action:
These studies are crucial for understanding how the compound can be utilized therapeutically.
Several compounds share structural similarities with 4-Aminoisoindolin-1-one. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
7-Aminoisoindolin-1-one | Isoindoline derivative | Contains an amino group at the seventh position |
N-Isopropylisoindoline | Isoindoline derivative | Features an isopropyl group, altering solubility |
3-Aminoisoindolin-1-one | Isoindoline derivative | Amino group at the third position; different reactivity |
4-Aminoisoindolin-1-one is unique due to its specific positioning of the amino group, influencing its reactivity and biological properties compared to these similar compounds .